molecular formula C13H8ClNO5 B2712275 3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid CAS No. 714242-11-2

3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid

Cat. No.: B2712275
CAS No.: 714242-11-2
M. Wt: 293.66
InChI Key: YSMUPSUGFXEWBE-ZZXKWVIFSA-N
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Description

3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid is a synthetic organic compound characterized by the presence of a furan ring substituted with a 4-chloro-3-nitrophenyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with furan-2-carbaldehyde, followed by a Knoevenagel condensation reaction with malonic acid or its derivatives. The reaction is usually catalyzed by a base such as piperidine or pyridine and carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-[5-(4-amino-3-nitrophenyl)furan-2-yl]prop-2-enoic acid.

    Substitution: 3-[5-(4-substituted-3-nitrophenyl)furan-2-yl]prop-2-enoic acid derivatives.

Scientific Research Applications

3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-(4-bromo-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
  • (2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
  • (2E)-3-[5-(4-fluoro-3-nitrophenyl)furan-2-yl]prop-2-enoic acid

Uniqueness

3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity

Properties

IUPAC Name

(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-10-4-1-8(7-11(10)15(18)19)12-5-2-9(20-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMUPSUGFXEWBE-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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